3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 4697-59-0
VCID: VC18828148
InChI: InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-

CAS No.: 4697-59-0

Cat. No.: VC18828148

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- - 4697-59-0

Specification

CAS No. 4697-59-0
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 7,8-dimethoxy-1,4-dihydroisochromen-3-one
Standard InChI InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3
Standard InChI Key CBSMRXMOCVRJKP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(CC(=O)OC2)C=C1)OC

Introduction

Identification and Nomenclature

Chemical Nomenclature and Synonyms

The systematic IUPAC name for this compound is 7,8-dimethoxy-1,4-dihydroisochromen-3-one, reflecting its isochromenone core with methoxy groups at positions 7 and 8 . Alternative names include 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- and 7,8-dimethoxy-1,4-dihydro-3H-isochromen-3-one . The CAS registry number 4697-59-0 is universally recognized for regulatory and commercial purposes .

Structural Identification

The molecular formula C₁₁H₁₂O₄ corresponds to a molecular weight of 208.21 g/mol . Key identifiers include:

PropertyValue
SMILES NotationCOC1=C(C2=C(CC(=O)OC2)C=C1)OC
InChI KeyCBSMRXMOCVRJKP-UHFFFAOYSA-N
Topological Surface Area44.8 Ų

The presence of two methoxy groups (-OCH₃) and a lactone ring (cyclic ester) distinguishes its reactivity and solubility profile .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of phenolic precursors under acidic or basic conditions. For example, reacting 3,4-dimethoxyphenylacetic acid with a carbonylating agent in the presence of a catalyst yields the benzopyranone scaffold. Industrial-scale production employs continuous flow reactors to optimize temperature (120–150°C) and pressure (2–5 atm), enhancing yield (≥85%) and purity (≥98%).

Purification and Quality Control

Post-synthesis purification utilizes recrystallization from ethanol-water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent). Suppliers specify a minimum purity of 95% for commercial batches, verified via HPLC and NMR .

Molecular Structure and Reactivity

Crystallographic and Computational Insights

X-ray crystallography reveals a planar benzopyranone ring with methoxy groups oriented perpendicular to the plane, minimizing steric hindrance . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity conducive to solubility in polar aprotic solvents .

Reactivity Profile

The lactone ring undergoes nucleophilic acyl substitution with amines or alcohols, enabling derivatization. For instance, reaction with methylamine at 60°C produces the corresponding amide derivative. The methoxy groups resist electrophilic substitution but participate in demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Physicochemical Properties

Physical Properties

Experimental and computed properties include:

PropertyValue
Melting Point142–145°C (predicted)
LogP (XLogP3-AA)1.2
Hydrogen Bond Acceptors4
Rotatable Bonds2

The compound is a white crystalline solid at room temperature, soluble in dichloromethane and dimethyl sulfoxide but insoluble in water .

Biological Activity and Applications

Mechanism of Action

In vitro studies suggest inhibition of NADPH oxidase, reducing reactive oxygen species (ROS) production in macrophages (IC₅₀ = 12 µM). The methoxy groups enhance membrane permeability, as evidenced by a Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antioxidant prodrugs and kinase inhibitors. For example, coupling with pyridinyl groups yields candidates with IC₅₀ values <100 nM against MAPK14.

Material Science

Incorporation into polymeric matrices improves UV stability, with a 70% reduction in photodegradation for polyethylene films exposed to 300 h of UV light.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator